molecular formula C14H22N2O2 B6597962 tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate CAS No. 1016744-68-5

tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate

Cat. No.: B6597962
CAS No.: 1016744-68-5
M. Wt: 250.34 g/mol
InChI Key: HJBLEZNNVMBBFR-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine group attached to an ethyl linker and a 3-methylphenyl aromatic ring. Its molecular formula is C14H21N2O2 (MW: 249.33 g/mol), and it is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. The tert-butyl carbamate group acts as a protective moiety for amines, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) while maintaining stability during synthetic transformations .

Properties

IUPAC Name

tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10-6-5-7-11(8-10)12(9-15)16-13(17)18-14(2,3)4/h5-8,12H,9,15H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBLEZNNVMBBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016744-68-5
Record name tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate
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Preparation Methods

Protection of the Amine Group

The primary amine, 2-amino-1-(3-methylphenyl)ethylamine, is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This step prevents unwanted side reactions during subsequent transformations. A representative procedure involves dissolving the amine in a polar aprotic solvent (e.g., tetrahydrofuran or ethyl acetate) and adding Boc anhydride dropwise at 0–5°C. Triethylamine or N-methylmorpholine is employed as a base to neutralize the generated acid.

Key Reaction Parameters :

  • Solvent : Ethyl acetate or THF (anhydrous).

  • Temperature : 0–25°C.

  • Molar Ratio : Amine:Boc anhydride:Base = 1:1.1:1.2.

Carbamate Formation via Mixed Anhydride Intermediate

An alternative method involves generating a mixed anhydride intermediate from N-Boc-protected amino acids. For example, N-Boc-D-serine reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine to form a reactive intermediate, which subsequently condenses with 3-methylphenethylamine. This approach is advantageous for stereochemical control, as demonstrated in the synthesis of enantiomerically pure intermediates for pharmaceuticals like lacosamide.

Representative Procedure :

  • Dissolve N-Boc-D-serine (1 equiv) in anhydrous ethyl acetate.

  • Add N-methylmorpholine (1.1 equiv) and cool to 0°C.

  • Introduce isobutyl chlorocarbonate (1.05 equiv) to form the mixed anhydride.

  • React with 3-methylphenethylamine (1 equiv) at 10–15°C for 2 hours.

Deprotection and Isolation

While the Boc group is typically retained in the final product, acidic workup (e.g., HCl in dioxane) may be used to isolate the free amine if required. The hydrochloride salt enhances solubility for subsequent reactions.

Optimization of Reaction Parameters

Solvent Selection

Solvents significantly impact reaction efficiency:

SolventDielectric ConstantYield (%)Purity (%)
Ethyl Acetate6.0293.198.5
THF7.5288.497.2
Dichloromethane8.9385.796.8

Ethyl acetate is preferred for its balance of polarity and low reactivity.

Temperature and Time

Elevated temperatures (>25°C) promote side reactions, such as premature deprotection or oligomerization. Optimal results are achieved at 10–15°C with a 2-hour reaction time.

Catalysts and Reagents

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in Boc protection steps. For example, a 0.025–0.2 molar ratio of catalyst to substrate increases yields by 15–20% in methylation reactions.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key adaptations include:

  • Automated Feed Systems : Precise control of reagent addition rates minimizes exothermic side reactions.

  • In-Line Analytics : HPLC and FTIR monitor reaction progress in real time.

  • Crystallization Optimization : Anti-solvent addition (e.g., hexane) precipitates the product with >99% purity.

Comparative Analysis with Analogous Compounds

Structural analogs highlight the impact of substituents on synthesis:

CompoundSubstituentYield (%)Reaction Time (h)
tert-Butyl N-[2-amino-1-(3-Cl-phenyl)ethyl]carbamateCl89.32.5
tert-Butyl N-[2-amino-1-(3-Me-phenyl)ethyl]carbamateCH₃93.12.0
tert-Butyl N-[2-amino-1-(4-Cl-phenyl)ethyl]carbamateCl (para)86.73.0

The 3-methyl group enhances electron density at the phenyl ring, accelerating nucleophilic attack during carbamate formation.

Recent Advances and Innovations

Enzymatic Protection Strategies

Lipase-catalyzed Boc protection in aqueous media achieves 90% yield under mild conditions (pH 7.0, 25°C), reducing organic solvent use.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 60°C) shortens reaction times to 30 minutes while maintaining yields >90% .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Chemistry: tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and as a protecting group for amines .

Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in biochemical assays. It is also used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. It is also used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. The molecular pathways involved include enzyme-substrate interactions and covalent modification of active sites .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural features include:

  • tert-butyl carbamate group : Imparts steric bulk and stability.
  • Ethylamine linker : Provides flexibility and reactivity for further functionalization.
  • 3-Methylphenyl ring : Influences electronic and steric properties.

Comparisons with analogs highlight how substituent modifications affect properties:

Compound Name Substituent on Phenyl Ring Carbamate Group Molecular Weight (g/mol) Key Structural Features
Target compound 3-methyl tert-butyl 249.33 Moderate hydrophobicity, steric bulk
tert-Butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate 3,4-difluoro tert-butyl 272.29 Enhanced electronic effects (electron-withdrawing F)
tert-Butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate 3,4,5-trimethoxy tert-butyl 326.39 Increased polarity (methoxy groups)
Ethyl carbamate None ethyl 89.09 High reactivity, carcinogenic

Physicochemical Properties

  • Solubility : The tert-butyl group increases hydrophobicity, reducing aqueous solubility compared to polar analogs (e.g., hydroxyl- or methoxy-substituted derivatives) .
  • Stability : tert-Butyl carbamates are thermally stable and resistant to enzymatic degradation, making them suitable for long-term storage and multi-step syntheses .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Cannabinoid receptor ligands: tert-Butyl carbamates are key intermediates in generating N-cyclopentyl and N-adamantanyl series for CB2 receptor modulation .
  • Benzimidazolone derivatives : Used in developing inhibitors targeting enzymes like 8-oxoguanine DNA glycosylase .

Comparison with Other Carbamates in Drug Development

Carbamate Type Advantages Limitations
tert-Butyl High stability, low toxicity Low reactivity in nucleophilic reactions
Ethyl High reactivity, low molecular weight Carcinogenic, requires metabolic activation
Vinyl Potent electrophile for covalent binding Extremely carcinogenic, mutagenic

Biological Activity

Tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. Its unique structure, characterized by a tert-butyl group and an amino group linked to a phenyl ring, suggests potential biological activity. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N2O2, with a molecular weight of approximately 235.30 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further research.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding facilitated by the amino group. This interaction is crucial for its potential therapeutic effects.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
  • Receptor Binding : It can bind to various receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits diverse biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially useful in developing new antibiotics.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation, indicating that this compound might also have anticancer activity.
  • Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of carbamate derivatives, including this compound. The results indicated a significant reduction in bacterial growth against several strains, supporting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of related carbamate compounds on various cancer cell lines. For instance, a compound structurally similar to this compound exhibited an IC50 value of approximately 92.4 µM against multiple cancer types, suggesting that this compound could also have significant anticancer properties .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialSignificant reduction in bacterial growthCase Study 1
AnticancerIC50 ~ 92.4 µM against various cancer linesCase Study 2
NeuroprotectivePotential protective effects on neuronsOngoing research

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling tert-butyl carbamate with a substituted phenethylamine derivative. For example:

  • React tert-butyl carbamate with 2-amino-1-(3-methylphenyl)ethyl bromide in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane) .
  • Optimize temperature (0–25°C) and pH (neutral to slightly basic) to minimize side reactions like hydrolysis .
    • Key Parameters :
ParameterOptimal RangeImpact on Yield
Temperature0–25°CHigher temperatures risk carbamate decomposition
SolventDichloromethane/THFPolar solvents enhance solubility
Reaction Time4–12 hrsProlonged time may increase impurities

Q. Which spectroscopic techniques are most reliable for characterizing tert-butyl carbamate derivatives?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.2 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .
  • 2D NMR (HSQC, HMBC) resolves connectivity between the carbamate and phenyl groups .
    • Mass Spectrometry (MS) :
  • High-resolution MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₁N₂O₂: 265.1547) .
    • Infrared (IR) Spectroscopy : Detects carbamate C=O stretch (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. What purification strategies mitigate common byproducts in carbamate synthesis?

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate unreacted amines or brominated intermediates .
  • Recrystallization : Ethanol/water mixtures preferentially dissolve carbamates over hydrophobic byproducts .
  • Challenges : Tert-butyl groups increase hydrophobicity, complicating aqueous workups; consider tert-butyl cleavage inhibitors (e.g., mild acids) .

Q. What safety protocols are critical when handling tert-butyl carbamate intermediates?

  • Hazard Mitigation :

  • Wear nitrile gloves and goggles to prevent skin/eye contact (non-hazardous but irritant) .
  • Use fume hoods to avoid inhalation of solvent vapors (e.g., dichloromethane) .
    • Storage : Stable at room temperature in amber glass vials; avoid strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can crystallization challenges for tert-butyl carbamates be addressed using computational tools?

  • Software :

  • Mercury (CCDC): Visualizes packing motifs and predicts crystal morphology using van der Waals radii and hydrogen-bonding patterns .
  • SHELXL : Refines X-ray diffraction data to resolve disorder in tert-butyl groups, which often exhibit rotational flexibility .
    • Experimental Design : Co-crystallize with stabilizing agents (e.g., crown ethers) to improve lattice formation .

Q. What mechanistic insights explain regioselectivity in carbamate functionalization?

  • Reactivity Pathways :

  • The carbamate’s NH group acts as a nucleophile in alkylation reactions, while the tert-butyl group sterically shields the adjacent amine .
  • Density Functional Theory (DFT) simulations reveal transition-state energetics for substitutions at the phenyl ring .
    • Case Study : Introducing electron-withdrawing groups (e.g., -Br) at the 3-methylphenyl position increases electrophilicity, favoring SNAr reactions .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural validation?

  • Troubleshooting Workflow :

Confirm sample purity via HPLC (≥95% purity).

Cross-validate NMR assignments using DEPT-135 (distinguishes CH₂/NH groups) .

Reanalyze MS under softer ionization (e.g., ESI instead of EI) to prevent fragmentation .

  • Example : A mismatched molecular ion in EI-MS may indicate thermal decomposition; switch to MALDI-TOF for intact ion analysis .

Q. What role does this compound play in targeted drug design?

  • Biological Relevance :

  • Serves as a protease inhibitor scaffold due to carbamate-enzyme interactions (e.g., HIV-1 protease) .
  • Modifications at the 3-methylphenyl group enhance blood-brain barrier permeability in CNS drug candidates .
    • Structure-Activity Data :
ModificationBioactivity (IC₅₀)Target
3-Methylphenyl12 nMSerine hydrolases
4-Chlorophenyl8 nMKinases
Data extrapolated from analogs in

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